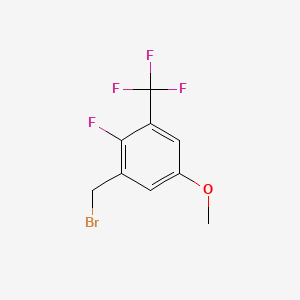

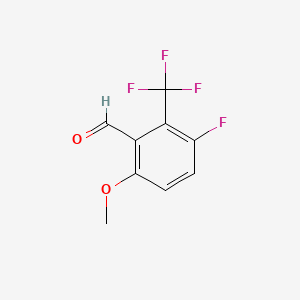

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl bromide

Übersicht

Beschreibung

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl bromide is a chemical compound with the CAS Number: 1373921-05-1. It has a molecular weight of 287.05 and its IUPAC name is 1-(bromomethyl)-2-fluoro-5-methoxy-3-(trifluoromethyl)benzene . It is a liquid at ambient temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7BrF4O/c1-15-6-2-5(4-10)8(11)7(3-6)9(12,13)14/h2-3H,4H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a liquid at ambient temperature . It has a predicted boiling point of 199.4±35.0 °C and a predicted density of 1.640±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Pyridine Nucleosides Synthesis

Research led by Nesnow and Heidelberger (1975) describes the synthesis of pyridine nucleosides related to 5-fluorocytosine and 5-fluorouracil, highlighting the use of fluoro and methoxy-substituted pyridines. The study details the synthesis process involving various fluorinated intermediates, demonstrating the role of such compounds in the formation of nucleosides (Nesnow & Heidelberger, 1975).

Trifluoromethylation Reactions

Kim and Shreeve (2004) explored the use of ionic liquids for nucleophilic trifluoromethylation reactions using trifluoromethyl(trimethyl)silane. This research illustrates the potential of fluoro-methoxy-substituted compounds in facilitating complex chemical transformations (Kim & Shreeve, 2004).

Fluoromethylated Thiadiazoles Synthesis

Mlostoń et al. (2016) detailed the synthesis of fluoromethylated 2,3-dihydro-1,3,4-thiadiazoles using fluorinated nitrile imines. This study underscores the significance of fluorine-substituted compounds in the synthesis of novel thiadiazoles with potential applications in various fields (Mlostoń et al., 2016).

Halide Sensitive Dyes Development

Jagt, Kheibari, and Nitz (2009) synthesized a series of acridizinium salts with fluoro and methoxy substituents, showcasing the role of such compounds in creating sensitive dyes for halide detection. This work provides insight into the applications of fluorinated compounds in the development of specialized sensing materials (Jagt, Kheibari, & Nitz, 2009).

Synthesis of Trifluoromethyl Carbohydrates

Trainor (1985) reported a method for the preparation of O-trifluoromethyl carbohydrate derivatives, highlighting the utility of fluorine-substituted compounds in the modification of carbohydrates, which could have implications in pharmaceutical and biochemical research (Trainor, 1985).

Wirkmechanismus

Target of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions . This suggests that the compound might interact with organoboron reagents or palladium catalysts in these reactions .

Mode of Action

1-(Bromomethyl)-2-fluoro-5-methoxy-3-(trifluoromethyl)benzene likely participates in carbon–carbon bond-forming reactions, such as the Suzuki–Miyaura coupling . In this reaction, the compound might undergo oxidative addition with palladium, forming a new Pd–C bond . The bromine atom in the compound could be replaced by an organoboron reagent through a process called transmetalation .

Biochemical Pathways

The compound’s potential role in suzuki–miyaura coupling suggests it might influence pathways involving carbon–carbon bond formation .

Pharmacokinetics

Similar compounds have been found to be metabolically robust, with more than 98% remaining after 30 minutes in the presence of human, rat, and mouse liver microsomes . This suggests the compound might have good stability and bioavailability.

Result of Action

Its potential role in suzuki–miyaura coupling suggests it might facilitate the formation of new carbon–carbon bonds .

Action Environment

The suzuki–miyaura coupling in which it might participate is known for its mild and functional group tolerant reaction conditions , suggesting the compound might exhibit good stability and efficacy under a variety of conditions.

Eigenschaften

IUPAC Name |

1-(bromomethyl)-2-fluoro-5-methoxy-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF4O/c1-15-6-2-5(4-10)8(11)7(3-6)9(12,13)14/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISYNKJCXPMUQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)C(F)(F)F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B1405259.png)

![4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1405267.png)

![4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405275.png)

![ethyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405276.png)